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Compound of Interest

Compound Name: Methyl 9-acridinecarboxylate

Cat. No.: B026406 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Solubility of Methyl 9-
acridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the chemical properties and

solubility of Methyl 9-acridinecarboxylate. As a key heterocyclic compound, understanding its

fundamental characteristics is paramount for its effective use in chemical synthesis, medicinal

chemistry, and materials science. This guide moves beyond a simple data sheet, providing

field-proven insights and methodologies to empower researchers in their work with this

compound.

Core Compound Identity and Physicochemical
Properties
Methyl 9-acridinecarboxylate (CAS No. 5132-81-0) is a derivative of acridine, a planar,

nitrogen-containing tricyclic aromatic heterocycle.[1] The acridine scaffold is a well-established

pharmacophore known for its ability to intercalate into DNA, forming the basis for various

therapeutic agents, including anticancer and antimicrobial drugs.[2][3][4] The substituent at the

9-position is critical for modulating the biological and physical properties of the acridine core. In

this case, the methyl ester group at C9 significantly influences the compound's reactivity and

solubility.
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The primary physicochemical properties are summarized below.

Property Value Source(s)

CAS Number 5132-81-0 [1][5][6][7]

Molecular Formula C₁₅H₁₁NO₂ [1][5][8]

Molecular Weight 237.25 g/mol [1][5][6]

Appearance Yellow Solid [5][6]

Synonyms
9-Acridinecarboxylic Acid

Methyl Ester
[5][6]

The molecule's large, planar, and aromatic surface area suggests a propensity for π-π stacking

interactions, a key consideration in both solid-state chemistry and biological receptor binding.

Spectroscopic Profile for Structural Verification
Accurate structural confirmation is the bedrock of any chemical research. The following section

outlines the expected spectroscopic characteristics for Methyl 9-acridinecarboxylate, which

are essential for identity verification after synthesis or before use.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region

(typically δ 7.5-8.5 ppm) due to the protons on the acridine core. A distinct singlet

corresponding to the three protons of the methyl ester group (-OCH₃) should appear

further upfield, likely in the δ 3.9-4.2 ppm range.

¹³C NMR: The carbon spectrum will show a number of signals in the aromatic region (δ

120-150 ppm). A key diagnostic signal is the carbonyl carbon of the ester group, which is

expected in the downfield region of the spectrum (typically δ 165-175 ppm).

Mass Spectrometry (MS):

High-resolution mass spectrometry should confirm the molecular formula C₁₅H₁₁NO₂ by

showing a molecular ion peak [M+H]⁺ at m/z 238.08626.[8] Predicted collision cross-
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section (CCS) data can further aid in identification.[8]

UV-Visible Spectroscopy:

The extended π-conjugated system of the acridine core will result in strong absorbance in

the UV-Vis region. This property is not only characteristic but also highly useful for

quantitative analysis, such as in solubility and dissolution studies.

Solubility Profile: Theoretical and Practical Insights
A compound's solubility dictates its utility in reactions, formulations, and biological assays.

While extensive quantitative solubility data for Methyl 9-acridinecarboxylate is not readily

available in published literature, a robust profile can be inferred from its structure and confirmed

experimentally.[2]

Structural Analysis: The large, hydrophobic tricyclic acridine core is the dominant structural

feature, predicting poor solubility in aqueous and highly polar solvents. The methyl ester

group introduces some polarity but is generally insufficient to confer significant water

solubility.

Known Solubility: The compound is reported to be soluble in chloroform.[5][6]

Expected Solubility: Based on general principles for acridine derivatives, solubility is

expected in various chlorinated solvents and moderately polar organic solvents.[9] Dimethyl

sulfoxide (DMSO) is also a likely candidate for achieving high-concentration stock solutions.

A qualitative summary of expected solubility is provided below.
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Solvent Predicted Solubility Rationale

Water Poor / Insoluble
Dominated by large, non-polar

aromatic core.

Methanol / Ethanol Sparingly Soluble
May require heating; polarity is

borderline.

Chloroform / Dichloromethane Soluble

Good match for the

compound's moderate polarity.

[5][6]

Acetone Likely Soluble
Aprotic polar solvent capable

of dissolving the compound.

Dimethyl Sulfoxide (DMSO) Likely Soluble
Highly polar aprotic solvent,

excellent for stock solutions.[9]

Hexanes / Heptane Insoluble

Non-polar solvents are

incompatible with the polar

ester group.

Given the lack of comprehensive data, experimental determination of solubility is essential for

any research or development application.
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Caption: Relationship between structure and key properties.

Experimental Methodologies
To ensure scientific rigor, direct experimental validation of properties is crucial. The following

protocols are provided as trusted, self-validating systems for researchers.

Protocol 1: Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility of the compound, a critical parameter for

formulation and preclinical development. The methodology is adapted from standard

pharmaceutical practices.[2]

Rationale: This "shake-flask" method is considered the gold standard for determining

thermodynamic solubility because it allows the system to reach a true equilibrium between the

dissolved and solid states of the compound.
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Methodology:

Preparation: Add an excess amount of solid Methyl 9-acridinecarboxylate (e.g., 5-10 mg)

to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

Solvent Addition: Add a precise, known volume of the desired test solvent (e.g., 1.0 mL) to

the vial.

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled

environment (e.g., 25 °C). Agitate the suspension for a sufficient duration to ensure

equilibrium is reached (typically 24-48 hours).

Sample Processing:

Remove the vial from the shaker and allow the excess solid to settle by gravity.

For complete removal of particulates, centrifuge the vial at high speed (e.g., 10,000 rpm

for 10 minutes).

Carefully withdraw an aliquot of the clear supernatant, ensuring no solid is disturbed.

Filter the supernatant through a 0.22 µm syringe filter (compatible with the solvent) into a

clean analysis vial. This step is critical to remove any fine, suspended particles.

Quantification:

Prepare a series of standard solutions of Methyl 9-acridinecarboxylate of known

concentrations in the same solvent.

Analyze the standards and the filtered sample solution by a suitable analytical method,

such as HPLC-UV or UV-Vis spectrophotometry. The strong UV absorbance of the

acridine core makes it well-suited for this.

Construct a calibration curve from the standard solutions and use it to determine the

concentration of the compound in the saturated sample solution. This concentration is the

thermodynamic solubility.
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Caption: Workflow for Thermodynamic Solubility Determination.

Safety and Handling
As with any laboratory chemical, proper handling is essential. While a specific, comprehensive

toxicology profile for Methyl 9-acridinecarboxylate is not widely published, precautions for

related heterocyclic compounds should be followed.

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves (e.g., nitrile) when handling the compound.

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to

avoid inhalation of dust.

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[7]

Crucial Note: This information is for guidance only. Always consult the official Safety Data

Sheet (SDS) provided by your chemical supplier for the most accurate and up-to-date safety,

handling, and disposal information before commencing any work.

Conclusion
Methyl 9-acridinecarboxylate is a valuable chemical entity whose properties are defined by

the interplay between its large, planar acridine core and the polar methyl ester substituent. It is

a yellow solid with established solubility in chloroform and predicted poor aqueous solubility. Its

spectroscopic signatures are well-defined, allowing for straightforward identity confirmation. For

any application in research or development, particularly in the pharmaceutical sciences, a

rigorous experimental determination of its thermodynamic solubility is strongly recommended
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using the standardized protocols outlined in this guide. This foundational knowledge is

indispensable for unlocking the full potential of this compound in future scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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